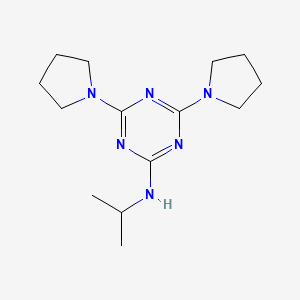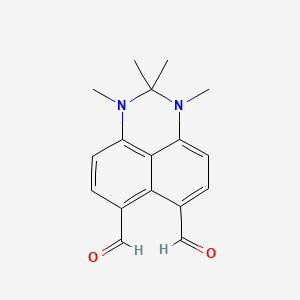![molecular formula C7H14N6O3 B11093499 2-({2-[(3-amino-4-nitro-1H-pyrazol-5-yl)amino]ethyl}amino)ethanol](/img/structure/B11093499.png)
2-({2-[(3-amino-4-nitro-1H-pyrazol-5-yl)amino]ethyl}amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-[(3-AMINO-4-NITRO-1H-PYRAZOL-5-YL)AMINO]ETHYL}AMINO)-1-ETHANOL is a complex organic compound that features a pyrazole ring substituted with amino and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(3-AMINO-4-NITRO-1H-PYRAZOL-5-YL)AMINO]ETHYL}AMINO)-1-ETHANOL typically involves multi-step reactions starting from commercially available precursors. One common route involves the nitration of a pyrazole derivative followed by amination and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in optimizing the reaction parameters and scaling up the production while ensuring safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-({2-[(3-AMINO-4-NITRO-1H-PYRAZOL-5-YL)AMINO]ETHYL}AMINO)-1-ETHANOL undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-({2-[(3-AMINO-4-NITRO-1H-PYRAZOL-5-YL)AMINO]ETHYL}AMINO)-1-ETHANOL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-({2-[(3-AMINO-4-NITRO-1H-PYRAZOL-5-YL)AMINO]ETHYL}AMINO)-1-ETHANOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro and amino groups play a crucial role in these interactions, often participating in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
3-AMINO-4-NITRO-1H-PYRAZOLE: Shares the pyrazole core but lacks the ethylamino substituent.
2-AMINO-4-NITRO-1H-IMIDAZOLE: Similar in structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
2-({2-[(3-AMINO-4-NITRO-1H-PYRAZOL-5-YL)AMINO]ETHYL}AMINO)-1-ETHANOL is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and nitro groups on the pyrazole ring, along with the ethylamino substituent, allows for diverse chemical modifications and interactions .
Properties
Molecular Formula |
C7H14N6O3 |
|---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
2-[2-[(5-amino-4-nitro-1H-pyrazol-3-yl)amino]ethylamino]ethanol |
InChI |
InChI=1S/C7H14N6O3/c8-6-5(13(15)16)7(12-11-6)10-2-1-9-3-4-14/h9,14H,1-4H2,(H4,8,10,11,12) |
InChI Key |
TYBQDCRHADLYHC-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC1=NNC(=C1[N+](=O)[O-])N)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(2Z)-5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heptadecafluoro-4-oxo-2-dodecen-2-YL]benzohydrazide](/img/structure/B11093420.png)
![N'-{(E)-[1-(2-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzohydrazide](/img/structure/B11093438.png)
![N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]benzamide](/img/structure/B11093440.png)
![N-cyclohexyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B11093444.png)
![N'-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide](/img/structure/B11093447.png)
![2,6-DI-Tert-butyl-4-{4-[4-(4-fluorobenzoyl)phenyl]-5-phenyl-1H-imidazol-2-YL}phenol](/img/structure/B11093464.png)


![5-benzyl-9,14-bis(4-chlorophenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B11093480.png)
![N-(4-ethoxyphenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11093485.png)
![3'-(4-bromophenyl)-5'-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11093486.png)

![3-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]-3-oxopropanamide](/img/structure/B11093498.png)
![(2Z)-2-[(4-fluorophenyl)imino]-N-methyl-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11093506.png)
